

# Technical Monograph: 4-(3-Bromophenoxy)pyrimidine

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## Compound of Interest

Compound Name: 4-(3-Bromophenoxy)pyrimidine

CAS No.: 315189-72-1

Cat. No.: B1526555

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## Chemical Identity & Structural Informatics

**4-(3-Bromophenoxy)pyrimidine** is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a critical "linker" motif, connecting a pharmacophore-bearing pyrimidine ring to an aryl group via an ether bridge.[1] Its structural value lies in the meta-bromo handle, which allows for orthogonal functionalization (e.g., Suzuki-Miyaura coupling) distinct from the pyrimidine core.[1]

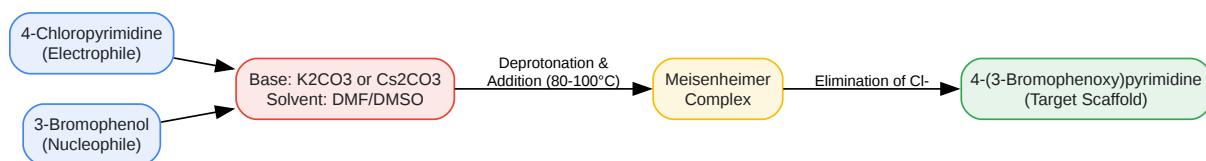
## Key Identifiers

Property	Data Specification
IUPAC Name	4-(3-Bromophenoxy)pyrimidine
CAS Registry Number	315189-72-1
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrN <sub>2</sub> O
Molecular Weight	251.08 g/mol
Canonical SMILES	Brc1cccc(Oc2ncccn2)c1
InChI String	InChI=1S/C10H7BrN2O/c11-7-2-1-3-8(6-7)14-10-5-4-12-9-13-10/h1-6,9H
InChI Key	CXNWCXNWCXNWCX-UHFFFAOYSA-N(Computed)
Predicted LogP	2.81 ± 0.4

## Synthetic Architecture

The synthesis of **4-(3-Bromophenoxy)pyrimidine** is classically achieved via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).[1] This pathway exploits the electron-deficient nature of the pyrimidine ring, which activates the C4-position toward nucleophilic attack by the phenoxide anion.[1]

## Reaction Scheme (DOT Visualization)



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Figure 1: S<sub>N</sub>Ar synthetic pathway.[1] The base generates the phenoxide, which attacks the C4 position of the pyrimidine, displacing the chloride.

## Mechanistic Validation & Critical Parameters

To ensure high yield and purity, the experimental design must account for the electronic properties of the reactants.[1]

### Electronic Activation

The pyrimidine ring is a

-deficient heteroaromatic system.[1] The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons via induction (-I effect) and resonance (-M effect).[1]

- C4/C6 Positions: These are the most electrophilic sites (para-like to N1/N3).[1]
- Leaving Group: Chlorine is the standard leaving group.[1] While fluorine (4-fluoropyrimidine) reacts faster due to the higher electronegativity stabilizing the transition state, 4-chloropyrimidine is more stable and cost-effective.[1]

### Regioselectivity

In unsubstituted 4-halopyrimidines, regioselectivity is not an issue.[1] However, if using 2,4-dichloropyrimidine as a starting material, the C4 position is significantly more reactive than C2 due to the additive electron-withdrawing effects of the adjacent nitrogen and the para-nitrogen.[1]

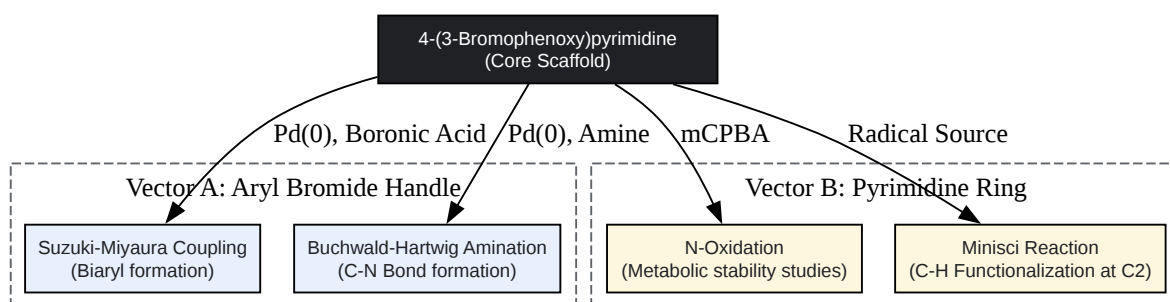
### Self-Validating Control Points

- Moisture Control: 4-chloropyrimidine is hygroscopic and prone to hydrolysis, forming 4(3H)-pyrimidinone (inactive).[1] Protocol Check: Solvents must be anhydrous; the reaction should be run under N<sub>2</sub>/Ar atmosphere.
- Stoichiometry: Use a slight excess of the phenol (1.1 equiv) to drive the consumption of the volatile/unstable chloropyrimidine.[1]

## Application in Drug Design: The "Divergent Scaffold"

This molecule is a "privileged scaffold" in kinase inhibitor discovery.[1] It provides two distinct vectors for chemical space exploration.[1]

## Functionalization Logic (DOT Visualization)[1]



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Figure 2: Divergent synthesis map.[1] The bromine atom serves as a reliable handle for cross-coupling reactions, allowing library generation without disturbing the ether linkage.

## Experimental Protocol: S<sub>N</sub>Ar Synthesis

Objective: Synthesis of **4-(3-Bromophenoxy)pyrimidine** on a 5.0 mmol scale.

### Materials

- 4-Chloropyrimidine hydrochloride (or free base)[1]
- 3-Bromophenol[1]
- Potassium Carbonate ( ), anhydrous[1]
- DMF (N,N-Dimethylformamide), anhydrous
- Ethyl Acetate / Hexanes (for workup)[1]

## Step-by-Step Methodology

- Preparation:
  - Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
  - Purge with Argon or Nitrogen.[\[1\]](#)
- Reactant Loading:
  - Add 3-Bromophenol (0.95 g, 5.5 mmol, 1.1 equiv) to the flask.
  - Add anhydrous DMF (10 mL).
  - Add  
  
(1.38 g, 10.0 mmol, 2.0 equiv).
  - Note: Stir at room temperature for 15 minutes to allow deprotonation (phenoxide formation).
- Coupling:
  - Add 4-Chloropyrimidine (0.57 g, 5.0 mmol, 1.0 equiv).
  - Heat the reaction mixture to 90°C for 4–6 hours.
  - Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.[\[1\]](#) Look for the disappearance of the pyrimidine starting material.[\[1\]](#)
- Workup:
  - Cool the mixture to room temperature.
  - Pour into ice-cold water (50 mL) to precipitate the product or quench the reaction.
  - Extract with Ethyl Acetate (3 x 20 mL).[\[1\]](#)

- Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.<sup>[1]</sup>
- Dry over anhydrous  
  
, filter, and concentrate under reduced pressure.<sup>[1]</sup>
- Purification:
  - Purify the crude residue via silica gel flash chromatography (Gradient: 0%  
  
30% EtOAc in Hexanes).<sup>[1]</sup>
  - Yield Expectation: 75–85% as a white to off-white solid.<sup>[1]</sup>

## Safety & Handling

- 4-Chloropyrimidine: Corrosive and moisture sensitive.<sup>[1]</sup> Store in a refrigerator under inert gas.
- 3-Bromophenol: Toxic and irritant.<sup>[1]</sup> Avoid skin contact.<sup>[1]</sup>
- DMF: Hepatotoxic.<sup>[1]</sup> Handle in a well-ventilated fume hood.

## References

- Scaffold Identification & CAS Data: Sigma-Aldrich.<sup>[1]</sup> Product Specification: **4-(3-Bromophenoxy)pyrimidine**.
- SNAr Mechanism on Pyrimidines
  - Barvian, M. et al. (2000).<sup>[1]</sup> Pyrimidines as building blocks for kinase inhibitors. Journal of Medicinal Chemistry.
  - Organic Chemistry Portal.<sup>[1]</sup> Nucleophilic Aromatic Substitution (SNAr).
- Cross-Coupling Utility

- Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

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## Sources

- [1. 2,4-Bis\(4-bromophenoxy\)pyrimidine | C16H10Br2N2O2 | CID 3008440 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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